molecular formula C18H16ClN3O4 B2419780 5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941919-07-9

5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2419780
CAS No.: 941919-07-9
M. Wt: 373.79
InChI Key: OUWHHHPNZVAVBJ-UHFFFAOYSA-N
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Description

5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound with the CAS Registry Number 941919-07-9 . It has a molecular formula of C18H16ClN3O4 and a molecular weight of 373.79 g/mol . Researchers can identify the compound by its SMILES string, O=C(NC1=CC=CC(=C1)N1CCCCC1=O)C2=CC(Cl)=CC=C2 N+ =O, and its InChI Key, OUWHHHPNZVAVBJ-UHFFFAOYSA-N . Computed properties include a topological polar surface area of 95.2 Ų and an XLogP3 value of 3 . This product is offered with a minimum purity of 90% and is available in various quantities for experimental purposes, ranging from small-scale (2 μmol, 5 mg) to larger quantities (100 mg) . This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use. Researchers should consult the Safety Data Sheet (SDS) and conduct their own safety and hazard evaluations prior to use.

Properties

IUPAC Name

5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c19-12-7-8-16(22(25)26)15(10-12)18(24)20-13-4-3-5-14(11-13)21-9-2-1-6-17(21)23/h3-5,7-8,10-11H,1-2,6,9H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWHHHPNZVAVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 5-chlorobenzamide to introduce the nitro group, followed by the coupling of the resulting intermediate with 3-(2-oxopiperidin-1-yl)phenylamine under appropriate conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling reaction and ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions, with careful control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions, leading to the formation of different derivatives.

    Oxidation: The oxopiperidinyl group can undergo oxidation to form corresponding oxo derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-nitrobenzamide: Shares the chloro and nitro substituents but lacks the oxopiperidinyl group.

    2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide: Similar structure but without the chloro substituent.

    5-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide: Lacks the nitro group.

Uniqueness

The presence of all three substituents (chloro, nitro, and oxopiperidinyl) in 5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide makes it unique compared to its analogs

Biological Activity

5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound belonging to the nitrobenzamide class, characterized by its complex structure, which includes a chloro group, a nitro group, and a piperidinyl moiety. These functional groups suggest potential biological activities, particularly in pharmacology. This article explores the compound's biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The IUPAC name for this compound indicates its structural components:

  • Chloro group : Enhances biological activity through electron-withdrawing effects.
  • Nitro group : Often associated with increased reactivity and potential antimicrobial properties.
  • Piperidinyl moiety : Known for its role in modulating receptor interactions.

The synthesis typically involves:

  • Nitration of 5-chlorobenzamide to introduce the nitro group.
  • Coupling with 3-(2-oxopiperidin-1-yl)phenylamine under controlled conditions to yield the final product.

This compound acts primarily as a competitive inhibitor of blood coagulation factor Xa. By inhibiting this enzyme, it disrupts the coagulation cascade, leading to reduced thrombin generation and decreased fibrin clot formation. This mechanism positions it as a potential therapeutic candidate in anticoagulation therapy, akin to other factor Xa inhibitors like apixaban and rivaroxaban .

Anticoagulant Properties

Research has shown that this compound effectively inhibits factor Xa, making it a candidate for anticoagulant drug development. The inhibition results in:

  • Decreased thrombin levels.
  • Reduced risk of thrombosis.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving various cell lines (e.g., L929), this compound demonstrated selective cytotoxicity, indicating potential for targeted cancer therapies .

Comparative Analysis with Similar Compounds

CompoundStructureMechanism of ActionBiological Activity
This compoundStructureFactor Xa inhibitorAnticoagulant
5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamideSimilar but with methyl substitutionFactor Xa inhibitorAnticoagulant
2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamideLacks chloro substituentUnknownVariable

The unique combination of functional groups in this compound enhances its biological activity compared to structurally similar compounds .

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

  • Anticoagulation Efficacy : In vivo studies demonstrated significant reduction in clot formation in animal models treated with the compound.
  • Cytotoxicity Profiles : Comparative studies showed lower cytotoxic effects on normal cells while effectively targeting cancerous cells.

Q & A

Basic Question: What are the optimal synthetic routes and purification methods for 5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the benzamide core via coupling of 5-chloro-2-nitrobenzoic acid with 3-(2-oxopiperidin-1-yl)aniline. Key steps include:

  • Amide bond formation : Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dimethylformamide (DMF) at 0–5°C to minimize side reactions .
  • Nitro group retention : Avoid reducing conditions during subsequent steps to preserve the nitro moiety.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity. Monitor via TLC or HPLC .

Basic Question: How is structural characterization of this compound validated in academic research?

Answer:
Validation relies on spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^{13}C NMR confirm the benzamide backbone, nitro group (δ 8.2–8.5 ppm for aromatic protons), and 2-oxopiperidinyl moiety (δ 2.5–3.5 ppm for piperidine protons) .
  • IR : Stretching frequencies at ~1680 cm1^{-1} (amide C=O) and ~1520 cm1^{-1} (nitro group) are diagnostic .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 403.08 for C18_{18}H15_{15}ClN3_3O4_4) .

Advanced Question: How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?

Answer:
SAR studies require systematic modifications:

  • Substituent variation : Replace the chloro or nitro group with electron-withdrawing/donating groups (e.g., fluoro, methoxy) to assess electronic effects on target binding .
  • Piperidinyl modifications : Introduce substituents at the 2-oxopiperidine ring (e.g., methyl, hydroxyl) to evaluate steric and hydrogen-bonding influences .
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs, followed by in vitro validation .

Advanced Question: What experimental strategies resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

  • Standardized assays : Use cell lines with consistent passage numbers (e.g., HEK293 or HeLa) and controls (e.g., staurosporine for cytotoxicity) .
  • Metabolic stability testing : Compare microsomal half-life (e.g., human liver microsomes) to rule out bioavailability discrepancies due to glucuronidation .
  • Orthogonal validation : Confirm activity via dual methods (e.g., fluorescence polarization and surface plasmon resonance for target engagement) .

Advanced Question: What methodologies identify the molecular targets and mechanisms of action for this compound?

Answer:
Target identification involves:

  • Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates, followed by LC-MS/MS analysis .
  • RNAi/CRISPR screens : Knock down candidate targets (e.g., kinases) in phenotypic assays to observe rescue effects .
  • Thermal shift assays : Monitor protein melting temperature shifts upon compound binding to confirm direct interactions .

Advanced Question: How can the compound’s pharmacokinetic profile be improved for in vivo studies?

Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the amide nitrogen to enhance solubility and reduce first-pass metabolism .
  • Lipid nanoparticle encapsulation : Improve bioavailability by 40–60% in rodent models .
  • CYP inhibition assays : Screen for interactions with cytochrome P450 enzymes (e.g., CYP3A4) to adjust dosing regimens .

Advanced Question: What analytical approaches assess environmental persistence and degradation pathways?

Answer:

  • Soil microcosm studies : Incubate the compound with soil samples (pH 6.5–7.5) and analyze degradation products via LC-QTOF-MS over 30 days .
  • Photolysis experiments : Expose to UV light (254 nm) in aqueous solutions to identify nitro group reduction or piperidine ring oxidation products .
  • QSAR modeling : Predict ecotoxicity using tools like EPI Suite to estimate biodegradation half-lives .

Advanced Question: How can researchers reconcile discrepancies in reported synthetic yields?

Answer:

  • Reaction monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction times .
  • Solvent screening : Test polar aprotic solvents (e.g., DMF vs. THF) to identify optimal dielectric constants for amide coupling .
  • Catalyst optimization : Compare triethylamine, DMAP, or Hünig’s base for byproduct suppression .

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